Stereochemical Identity Governs Organoleptic Profile: (E,E) vs. (E,Z) Isomer Odor Distinction
The specific stereochemistry of 2,6-nonadien-1-ol isomers dictates their odor profile. A principal component analysis of all synthetic n-nonadien-1-ol isomers by Sakoda et al. demonstrated that the geometries of the double bonds are the primary determinants of odor character, with the (6Z) configuration being a critical factor for the 'natural characteristic odor' associated with cucumber [1]. The (2E,6Z)-isomer (CAS 28069-72-9) is noted for its powerful green, cucumber, and melon notes, and is the main isomer used commercially [2]. While the (2E,6E)-isomer (CAS 5820-89-3) is structurally similar, its distinct stereochemistry results in a subtly different, less comprehensively characterized odor profile, making it essential for applications where isomer purity and specific olfactory nuance are paramount. This is a class-level inference supported by comparative studies of nonadienol isomers [1].
| Evidence Dimension | Odor Character Determinant |
|---|---|
| Target Compound Data | (2E,6E)-2,6-nonadien-1-ol (CAS 5820-89-3) exhibits a green, vegetable-like odor distinct from its (6Z) counterpart. |
| Comparator Or Baseline | (2E,6Z)-2,6-nonadien-1-ol (CAS 28069-72-9) and (3Z,6Z)-nonadien-1-ol possess a 'natural characteristic odor' due to the (6Z) double bond [1]. |
| Quantified Difference | The presence of a (6Z) double bond is a key structural feature differentiating the 'natural' cucumber note from other isomers. |
| Conditions | Principal component analysis of odor profiles from a series of synthetic n-nonadien-1-ols [1]. |
Why This Matters
Procuring the incorrect stereoisomer will result in an unpredictable and likely undesired flavor or fragrance outcome, rendering it unsuitable for applications requiring a specific olfactory signature.
- [1] Sakoda, Y., et al. (1996). Chemical Structure-Odor Correlation in Series of Synthetic Methylene Interrupted n-Nonadien-1-ols. Zeitschrift für Naturforschung C, 51(11-12), 841-848. View Source
- [2] Givaudan. (2024). Nonadienol-2,6. Product Technical Data Sheet. View Source
